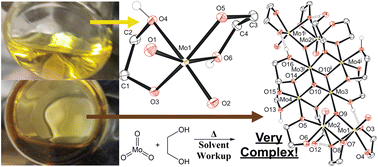Electrochemical and X-ray structural evidence of multiple molybdenum precursor candidates from a reported non-aqueous electrodeposition of molybdenum disulfide†
RSC Advances Pub Date: 2023-11-01 DOI: 10.1039/D3RA04605B
Abstract
A published report of electrodeposited molybdenum(IV) disulfide microflowers at 100 °C in the ionic liquid N-methyl-N-propylpiperidinium bis(trifluoromethane)sulfonimide (PP13-TFSI) from 1,4-butanedithiol and the concentrated filtrate from a reaction mixture of molybdenum(VI) trioxide and ethylene glycol could not be reproduced reliably, affording numerous uniquely coloured reaction mixtures that precipitated a variety of crystalline molybdenum coordination complexes. Further attempts to use the same two of these filtrates to electrodeposit molybdenum(IV) disulfide from 0.1 M PP13-TFSI in tetrahydrofuran with 1,4-butanedithiol at room temperature were unsuccessful. Various crude reaction mixtures grew crystals of different identity from eight attempts to synthesize the reported molybdenum-precursor. Single crystal X-ray diffraction (SC-XRD) offered insight into a wide range of structural features from four candidate paramagnetic precursor compounds, including a novel organomolybdenum cluster. Electrochemical studies of the various molybdenum-precursor filtrates, ethylene glycol, and 1,4-butanedithiol were conducted in 0.1 M PP13-TFSI in tetrahydrofuran, offering insight into differences between preparations of the molybdenum-precursor and interference between ethylene glycol and 1,4-butanedithiol on platinum working electrodes. Molybdenum(IV) disulfide electrodeposition attempts included cyclic voltammetry and chronoamperometry on platinum and glassy carbon working electrodes, which led to either no deposited material, or molybdenum, carbon, oxygen, and sulfur containing amorphous and non-homogenous deposits, as indicated by SEM-EDS analysis.


Recommended Literature
- [1] N,O-Benzamide difluoroboron complexes as near-infrared probes for the detection of β-amyloid and tau fibrils†
- [2] K2S2O8-mediated regio- and stereo-selective thiocyanation of enamides with NH4SCN†
- [3] In vitro study of a glucose attached poly(aryl ether) dendron based gel as a drug carrier for a local anaesthetic†
- [4] Electrochemical methods for materials recycling
- [5] Back cover
- [6] Selective MOCVD synthesis of VO2 crystals on nanosharp Si structures†
- [7] N,N-Dialkylcarbamato complexes as precursors for the chemical implantation of metal cations on a silica support
- [8] A simple and sensitive method for exosome detection based on steric hindrance-controlled signal amplification†
- [9] Back cover
- [10] Influence of perfluorinated ionomer in PEDOT:PSS on the rectification and degradation of organic photovoltaic cells†

Journal Name:RSC Advances
Research Products
-
CAS no.: 85-18-7
-
CAS no.: 103-50-4
-
N-Allyl-2,2,2-trifluoroacetamide
CAS no.: 383-65-3
-
CAS no.: 115-18-4
-
3,5-Di(trifluoromethyl)aniline
CAS no.: 328-74-5









